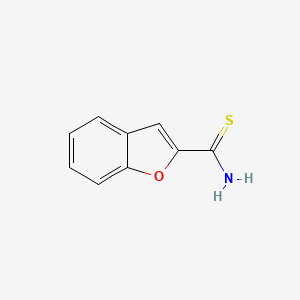

1-Benzofuran-2-carbothioamide

Vue d'ensemble

Description

1-Benzofuran-2-carbothioamide is a heterocyclic organic compound that features a benzofuran ring fused with a carbothioamide group

Mécanisme D'action

Target of Action

1-Benzofuran-2-carbothioamide is a derivative of benzofuran, a class of compounds that are ubiquitous in nature and have been shown to have strong biological activities Benzofuran derivatives have been found to exhibit a wide range of biological and pharmacological characteristics, making them potential natural drug lead compounds .

Mode of Action

Benzofuran derivatives have been shown to interact with various targets, leading to changes in cellular processes . For instance, some benzofuran derivatives have been used in the treatment of skin diseases such as cancer or psoriasis .

Biochemical Pathways

For example, they have been found to exhibit anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that benzofuran derivatives may interact with multiple biochemical pathways, leading to a range of downstream effects.

Pharmacokinetics

The bioavailability of benzofuran derivatives can be influenced by factors such as the compound’s chemical structure and the physiological conditions of the body .

Result of Action

For instance, they have been found to exhibit anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that benzofuran derivatives can induce a variety of molecular and cellular changes.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other molecules can affect the compound’s activity . .

Analyse Biochimique

Biochemical Properties

1-Benzofuran-2-carbothioamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain enzymes involved in oxidative stress pathways, thereby exhibiting antioxidative properties . Additionally, this compound interacts with proteins involved in cell signaling pathways, modulating their activity and influencing cellular responses.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate certain signaling pathways that lead to the expression of genes involved in antioxidant defense . This compound also affects cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, this compound can inhibit the activity of enzymes involved in reactive oxygen species (ROS) production, thereby reducing oxidative stress . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound can lead to cumulative effects on cellular function, such as sustained activation of antioxidant pathways and prolonged inhibition of ROS-producing enzymes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits beneficial effects, such as enhanced antioxidant defense and reduced oxidative stress . At high doses, this compound can cause toxic effects, including cellular damage and impaired metabolic function. Threshold effects have been observed, where the compound’s beneficial effects are maximized at an optimal dosage, beyond which adverse effects become prominent.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate oxidative stress and antioxidant defense mechanisms . For example, this compound can enhance the activity of antioxidant enzymes, such as superoxide dismutase and catalase, leading to increased detoxification of ROS. Additionally, this compound can influence metabolic flux by altering the levels of key metabolites involved in energy production and cellular respiration.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . This compound can accumulate in specific cellular compartments, such as the mitochondria, where it exerts its antioxidative effects. The localization and accumulation of this compound are influenced by its interactions with cellular transporters and binding proteins.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound is primarily localized in the mitochondria, where it interacts with mitochondrial enzymes and proteins involved in oxidative phosphorylation . The targeting of this compound to the mitochondria is facilitated by specific targeting signals and post-translational modifications. This localization allows the compound to effectively modulate mitochondrial function and reduce oxidative stress.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzofuran-2-carbothioamide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzofuran with carbon disulfide in the presence of a base, followed by acidification to yield the desired product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Optimization of reaction parameters, such as solvent choice and reaction time, is crucial for industrial applications.

Analyse Des Réactions Chimiques

Types of Reactions: 1-Benzofuran-2-carbothioamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.

Reduction: Reduction reactions can convert the carbothioamide group to corresponding amines or other derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzofuran ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzofuran ring.

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have highlighted the potential of benzofuran derivatives, including 1-benzofuran-2-carbothioamide, as effective anticancer agents.

- Mechanism of Action : These compounds have been shown to inhibit critical pathways involved in cancer cell proliferation, particularly targeting the PI3K and VEGFR-2 pathways. For instance, a study demonstrated that certain benzofuran derivatives exhibited significant inhibitory activity against hepatocellular carcinoma (HePG2) and prostate cancer (PC3) cell lines with IC50 values ranging from 11-17 µM .

Table 1: Anticancer Activity of Benzofuran Derivatives

| Compound | Cancer Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Compound 8 | HePG2 | 11-17 | PI3K and VEGFR-2 inhibition |

| Compound II | MCF-7 | 4.17-8.87 | Cytotoxicity via apoptosis |

| Compound III | Hela | Not specified | Dual inhibition of kinases |

Neuroprotective Effects

This compound derivatives have also been investigated for their neuroprotective properties, particularly in the context of Alzheimer's disease.

- Aβ42 Aggregation Modulation : Recent research indicates that specific benzofuran derivatives can inhibit or promote Aβ42 aggregation, a key factor in Alzheimer's pathology. For example, compounds were found to significantly reduce Aβ42 fibrillogenesis by up to 54% .

Table 2: Neuroprotective Effects of Benzofuran Derivatives

| Compound | Aβ42 Aggregation Inhibition (%) | Neuroprotection Assay |

|---|---|---|

| Compound 4a | 54% | HT22 cell viability |

| Compound 5b | Significant inhibition | Protection against cytotoxicity |

Immunomodulatory Properties

In addition to anticancer and neuroprotective activities, benzofuran derivatives have shown promise as immunomodulatory agents.

- Chemotaxis Inhibition : Certain derivatives have been identified as capable of inhibiting CCL20-induced chemotaxis in human peripheral blood mononuclear cells (PBMCs), suggesting potential applications in inflammatory diseases .

Table 3: Immunomodulatory Activity of Benzofuran Derivatives

| Compound | Chemotaxis Inhibition (%) | Target Cells |

|---|---|---|

| C4 Derivative | Not specified | Human PBMCs |

| C5 Derivative | Not specified | Human PBMCs |

Synthesis and Pharmacological Studies

The synthesis of this compound and its derivatives involves various methods that yield high purity and yield, making them suitable for further pharmacological studies.

Comparaison Avec Des Composés Similaires

Benzofuran: A simpler structure without the carbothioamide group, used in various chemical and pharmaceutical applications.

Benzothiophene: Similar to benzofuran but with a sulfur atom in place of the oxygen atom, exhibiting different chemical properties and applications.

Thioamides: Compounds containing the carbothioamide group but lacking the benzofuran ring, used in different contexts.

Uniqueness: 1-Benzofuran-2-carbothioamide is unique due to the combination of the benzofuran ring and the carbothioamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Conclusion

This compound is a compound of significant interest due to its unique structure and diverse applications

Activité Biologique

1-Benzofuran-2-carbothioamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a benzofuran moiety, which is known for its versatile pharmacological properties. The presence of the carbothioamide functional group enhances its reactivity and interaction with biological targets.

Antitumor Activity

Several studies have highlighted the anticancer properties of benzofuran derivatives, including this compound. For instance:

- Mechanism of Action : Research indicates that benzofuran derivatives can induce apoptosis in cancer cells via the regulation of key apoptotic pathways, such as the Bax/Bcl-2 pathway and caspase activation .

- Cell Lines Tested : In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | HepG2 | 9.73 | Apoptosis induction |

| This compound | HeLa | 7.94 | Cell cycle arrest in G1/S phase |

Neuroprotective Effects

The compound has also been evaluated for its neuroprotective properties :

- Amyloid-Beta Modulation : Studies have shown that benzofuran derivatives can modulate amyloid-beta aggregation, which is crucial in Alzheimer's disease pathology. Specifically, certain derivatives have been found to inhibit Aβ42 aggregation, thereby protecting neuronal cells from cytotoxic effects associated with amyloid fibrils .

Antimicrobial Activity

Benzofuran derivatives exhibit antimicrobial properties , making them potential candidates for developing new antibiotics:

- Mechanisms : The antibacterial activity is attributed to their ability to disrupt bacterial cell membranes and inhibit essential enzymes .

- Tested Strains : Various strains, including Gram-positive and Gram-negative bacteria, have been used to evaluate the efficacy of these compounds.

Case Studies

- Cytotoxicity Assays : A study assessed the cytotoxic effects of this compound on different cancer cell lines. The results indicated that treatment with this compound led to a significant increase in pre-G1 phase cells, suggesting effective apoptosis induction.

- In Vivo Models : Animal models have been employed to further investigate the antitumor efficacy of benzofuran derivatives. Results indicated a reduction in tumor size and improved survival rates among treated groups compared to controls.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications:

Propriétés

IUPAC Name |

1-benzofuran-2-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NOS/c10-9(12)8-5-6-3-1-2-4-7(6)11-8/h1-5H,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVCJCOHTRYHTIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.